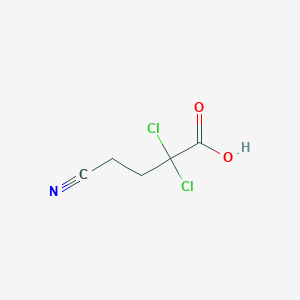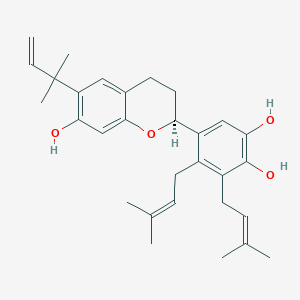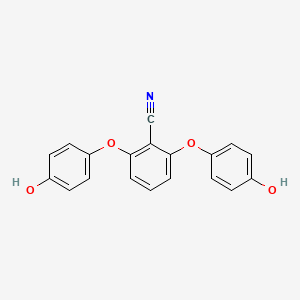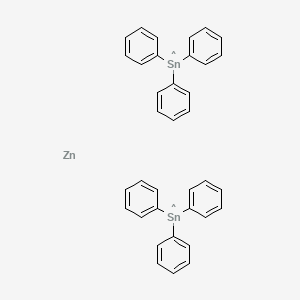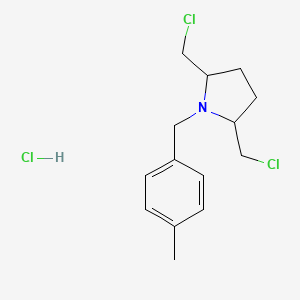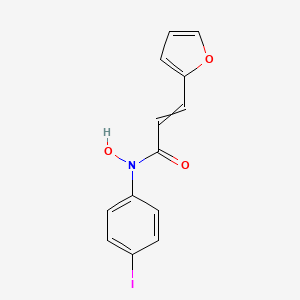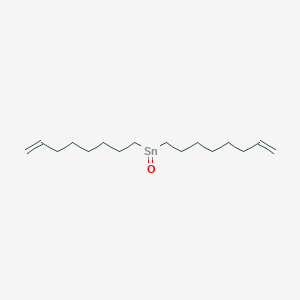
Di(oct-7-en-1-yl)stannanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(oct-7-en-1-yl)stannanone is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a relatively specialized compound with unique properties that make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(oct-7-en-1-yl)stannanone typically involves the reaction of oct-7-en-1-yl halides with tin-based reagents. One common method is the reaction of oct-7-en-1-yl bromide with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannanone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di(oct-7-en-1-yl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the stannanone to its corresponding tin hydride.
Substitution: The tin-carbon bonds in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Di(oct-7-en-1-yl)stannanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Di(oct-7-en-1-yl)stannanone exerts its effects involves the interaction of the tin atom with various molecular targets. The tin-carbon bonds can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oct-7-en-1-yl groups.
Comparison with Similar Compounds
Similar Compounds
- Di(oct-7-en-1-yl)tin dichloride
- Di(oct-7-en-1-yl)tin diiodide
- Di(oct-7-en-1-yl)tin oxide
Uniqueness
Di(oct-7-en-1-yl)stannanone is unique due to its specific structure and reactivity The presence of the oct-7-en-1-yl groups provides distinct electronic and steric properties that influence its chemical behavior
Properties
CAS No. |
106326-89-0 |
|---|---|
Molecular Formula |
C16H30OSn |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
bis(oct-7-enyl)-oxotin |
InChI |
InChI=1S/2C8H15.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*3H,1-2,4-8H2;; |
InChI Key |
FNQSRPCAALMOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC[Sn](=O)CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
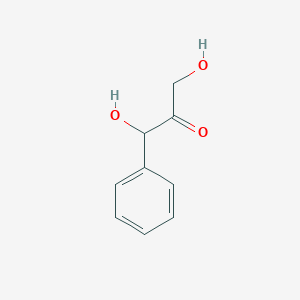
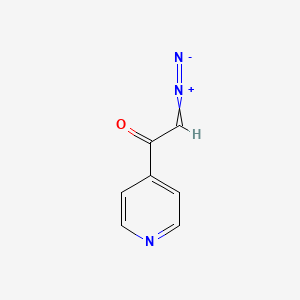
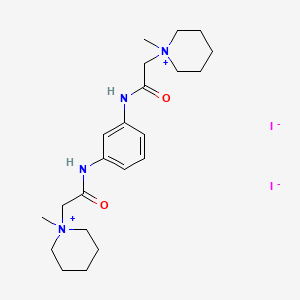
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
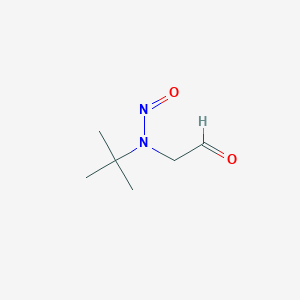
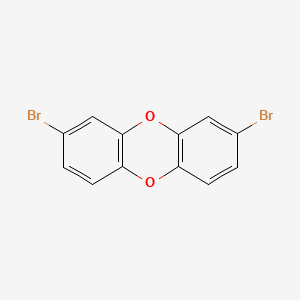
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
